Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 6-methoxy-2-naphthol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions and at a temperature range of 0-5°C to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl- undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethanone, 1-(6-methoxy-2-naphthalenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and phenyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
127660-84-8 |
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Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C19H16O2/c1-21-18-10-9-15-12-17(8-7-16(15)13-18)19(20)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3 |
InChI Key |
IYHPGMVGBHSZFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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